![molecular formula C15H26Si2 B14236434 Silane, [5-(2-propenyl)-1,3-phenylene]bis[trimethyl- CAS No. 528577-22-2](/img/structure/B14236434.png)
Silane, [5-(2-propenyl)-1,3-phenylene]bis[trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, [5-(2-propenyl)-1,3-phenylene]bis[trimethyl- is a chemical compound with the molecular formula C15H26Si2 and a molecular weight of 262.542 g/mol . This compound is part of the silane family, which are silicon-based compounds widely used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [5-(2-propenyl)-1,3-phenylene]bis[trimethyl- typically involves the reaction of 5-(2-propenyl)-1,3-phenylene with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography .
Industrial Production Methods
In an industrial setting, the production of Silane, [5-(2-propenyl)-1,3-phenylene]bis[trimethyl- is scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Silane, [5-(2-propenyl)-1,3-phenylene]bis[trimethyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the trimethylsilyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trimethylchlorosilane in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Silane oxides.
Reduction: Silane hydrides.
Substitution: Various substituted silanes depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Silane, [5-(2-propenyl)-1,3-phenylene]bis[trimethyl- has a wide range of applications in scientific research:
Biology: Utilized in the modification of biomolecules to improve their stability and solubility.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Employed in the production of advanced materials such as silicon-based polymers and coatings
Wirkmechanismus
The mechanism of action of Silane, [5-(2-propenyl)-1,3-phenylene]bis[trimethyl- involves the interaction of its silicon atoms with various molecular targets. The trimethylsilyl groups can form strong bonds with oxygen and nitrogen atoms, making it useful in the stabilization of reactive intermediates in chemical reactions. The compound can also act as a hydride donor in reduction reactions, facilitating the transfer of hydrogen atoms to other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH, used in the semiconductor industry and as a reagent in organic synthesis.
Silane, trimethyl(phenylethynyl)-: A compound with the formula C11H14Si, used in the synthesis of silyl enol ethers and other silicon-based compounds.
Uniqueness
This makes it particularly useful in applications where multiple reactive sites are needed, such as in the synthesis of complex organic molecules and advanced materials .
Eigenschaften
CAS-Nummer |
528577-22-2 |
|---|---|
Molekularformel |
C15H26Si2 |
Molekulargewicht |
262.54 g/mol |
IUPAC-Name |
trimethyl-(3-prop-2-enyl-5-trimethylsilylphenyl)silane |
InChI |
InChI=1S/C15H26Si2/c1-8-9-13-10-14(16(2,3)4)12-15(11-13)17(5,6)7/h8,10-12H,1,9H2,2-7H3 |
InChI-Schlüssel |
CYTNFDBTQUAYIR-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=CC(=CC(=C1)CC=C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]cyclopentanecarboxamide](/img/structure/B14236363.png)
![N~1~,N~4~-Bis[(1R)-1-phenylethyl]butane-1,4-diamine](/img/structure/B14236369.png)
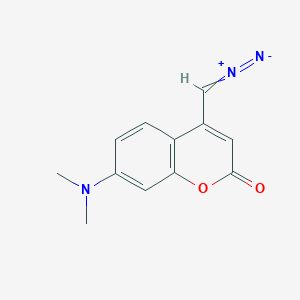
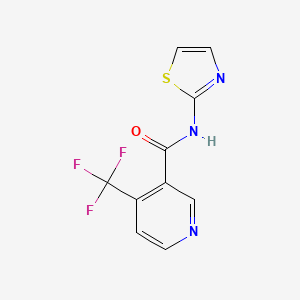
![4-Chloro-6-[1-(ethylamino)ethylidene]-3-methylcyclohexa-2,4-dien-1-one](/img/structure/B14236395.png)


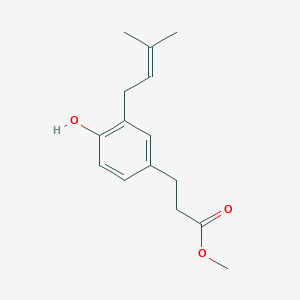
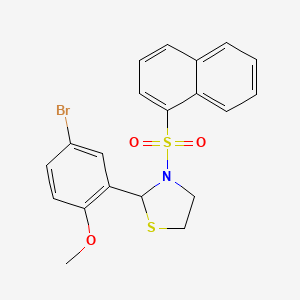
![Acetamide, N-[2-(phenylseleno)phenyl]-](/img/structure/B14236428.png)

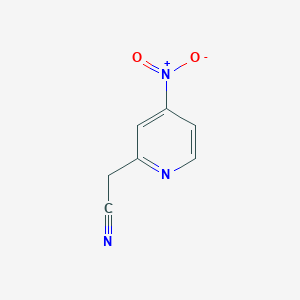

![Butanoic acid, 2-[bis(phenylmethyl)amino]-, ethyl ester](/img/structure/B14236450.png)
